5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is particularly useful in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Scientific Research Applications
5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The primary target of the compound 5-(tert-Butoxy)pyridine-3-boronic acid-HCl is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 5-(tert-Butoxy)pyridine-3-boronic acid-HCl interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound 5-(tert-Butoxy)pyridine-3-boronic acid-HCl affects the Suzuki–Miyaura (SM) coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The pharmacokinetics of 5-(tert-Butoxy)pyridine-3-boronic acid-HCl are influenced by its properties as an organoboron reagent . These reagents are known for their stability, ease of preparation, and environmental benignity . They have been tailored for application under specific SM coupling conditions .
Result of Action
The molecular and cellular effects of 5-(tert-Butoxy)pyridine-3-boronic acid-HCl’s action are primarily seen in the formation of new carbon-carbon bonds . This is achieved through the Suzuki–Miyaura (SM) coupling reaction, which results in the formation of a new Pd–C bond .
Action Environment
The action, efficacy, and stability of 5-(tert-Butoxy)pyridine-3-boronic acid-HCl are influenced by several environmental factors . These include the sensitivity of boronic esters to hydrolysis under mild acidic or basic conditions, proteodeboronation, oxidation, and nucleophilic attack . The cost of arylboronic acids, which generally exceeds those of the reagents used for acetal and ketal formation, is also a factor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride typically involves the reaction of 5-bromo-3-pyridineboronic acid with tert-butyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The resulting product is then purified through crystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Solvents: Common solvents include ethanol, methanol, and dichloromethane
Major Products Formed
Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura coupling.
Oxidized Products: Pyridine derivatives from oxidation reactions.
Substituted Products: Various functionalized pyridine derivatives from substitution reactions
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-pyridineboronic acid: A precursor in the synthesis of 5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride.
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
Pinacol boronic esters: Used in various organic synthesis reactions.
Uniqueness
This compound is unique due to its tert-butoxy group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in reactions that require high selectivity and functional group tolerance .
Properties
IUPAC Name |
[5-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3.ClH/c1-9(2,3)14-8-4-7(10(12)13)5-11-6-8;/h4-6,12-13H,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHQUZQNTJBNSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)OC(C)(C)C)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.